4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid
Description
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-15(2,3)22-14(20)17-8-4-12(5-9-17)16(13(18)19)6-10-21-11-7-16/h12H,4-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYLYOPWDKDUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225142-28-7 | |
| Record name | 4-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 1-piperidinemethanol with N,N’-dimethylformamide dimethyl acetal in the presence of sodium carbonate to form an intermediate piperidone.
Introduction of the Boc Group: The intermediate piperidone is then reacted with tert-butoxycarbonyl chloride to introduce the Boc protecting group.
Formation of the Oxane Ring: The Boc-protected piperidine is then reacted with a suitable oxane precursor under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Boc Group Deprotection
The Boc group (tert-butoxycarbonyl) is a widely used protecting group for amines. Its removal typically involves acidic hydrolysis (e.g., using HCl in dioxane or TFA in DCM).
| Reaction | Conditions | Outcome |
|---|---|---|
| Boc deprotection | HCl/dioxane or TFA/DCM | Liberates the free amine group, yielding 4-{piperidin-4-yl}oxane-4-carboxylic acid . |
Carboxylic Acid Derivatization
The carboxylic acid can undergo standard transformations, such as esterification or amidation , depending on the desired functional group. For example:
-
Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts (e.g., H2SO4) to form esters.
-
Amide Formation : Coupling with amines using carbodiimides (e.g., HATU) or mixed carbonic acid anhydrides (e.g., EDCl) .
| Reaction | Reagents | Product |
|---|---|---|
| Amidation | HATU, DMF, triethylamine | Amide derivatives (e.g., peptide conjugates) . |
| Esterification | Methanol, H2SO4 | Methyl ester of the carboxylic acid. |
Oxane Ring Chemistry
The oxane (THF) ring can undergo ring-opening reactions under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Protonation of the oxygen, followed by cleavage to form diols.
-
Epoxide Formation : Oxidation with reagents like mCPBA to form an epoxide intermediate.
| Reaction | Conditions | Outcome |
|---|---|---|
| Ring-opening | H2SO4, heat | Formation of diol derivatives. |
| Epoxidation | mCPBA, DCM | Epoxide ring formation. |
Piperidine Ring Modifications
The piperidine ring can participate in alkylation or acylation reactions, depending on the desired substitution pattern. For example:
-
N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions.
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Electrophilic Substitution : Introduction of substituents at the piperidine nitrogen (e.g., acylation with acetyl chloride).
| Reaction | Reagents | Product |
|---|---|---|
| N-Alkylation | CH3I, NaH, DMF | N-methylated piperidine derivatives. |
Oxidative Demands
The carboxylic acid group may undergo oxidative cleavage under strong oxidizing conditions (e.g., KMnO4, Jones reagent), though this is less likely due to the stability of carboxylic acids.
Coupling Reactions
The carboxylic acid can serve as a precursor for bioconjugation or drug linker synthesis , as seen in analogous compounds (e.g., PROTAC development with HATU-mediated coupling) .
Key Structural Features and Reactivity
-
Boc Group : Protects the amine during synthesis but can be selectively removed.
-
Carboxylic Acid : Enables derivatization into esters, amides, or coupling partners.
-
Oxane Ring : Offers flexibility for ring-opening or oxidation reactions.
Table 1: Boc Deprotection Conditions
| Compound | Deprotection Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-{1-[Boc-piperidin-4-yl]}oxane-4-carboxylic acid | HCl | Dioxane | RT | High |
Table 2: Amidation Conditions
| Coupling Reagent | Solvent | Base | Time | Yield |
|---|---|---|---|---|
| HATU | DMF | Triethylamine | 24 h | 50% |
Research Findings
-
Synthetic Flexibility : The compound’s modular structure allows diverse transformations, making it a versatile intermediate in medicinal chemistry.
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Limitations : The Boc group requires careful handling to avoid premature deprotection during reactions.
-
Applications : Potential use in peptide synthesis, PROTAC development, or as a linker in drug design .
Scientific Research Applications
Therapeutic Applications
-
Targeted Protein Degradation :
- The compound is utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutics designed to selectively degrade specific proteins associated with diseases such as cancer. The incorporation of this compound as a semi-flexible linker enhances the orientation and efficacy of the degraders, thus optimizing their drug-like properties .
-
Cancer Treatment :
- Research indicates that compounds with similar structures exhibit activity against various cancer types by modulating immune responses. For instance, IKZF2-specific degraders derived from related compounds have shown promise in enhancing immune responses in tumor microenvironments, potentially leading to more effective cancer therapies .
- Bioconjugation :
Case Study 1: Development of PROTACs
In a study focusing on the synthesis of novel PROTACs, researchers incorporated 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid as a linker. The resulting compounds demonstrated enhanced degradation efficacy against target proteins involved in oncogenesis, showcasing improved selectivity and reduced off-target effects compared to traditional small-molecule inhibitors.
Case Study 2: Immunomodulatory Effects
A recent investigation into IKZF2 degraders highlighted the use of this compound in enhancing T-cell responses against tumors. By selectively degrading IKZF2 in regulatory T cells within tumors, the study reported an increased anti-tumor immune response, suggesting its potential role in cancer immunotherapy strategies.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The piperidine and oxane rings contribute to the compound’s binding affinity and specificity for its targets, which may include enzymes, receptors, or other proteins.
Comparison with Similar Compounds
Notes on Discrepancies and Limitations
- and compounds lack direct structural overlap with the oxane ring but provide insights into substituent-driven design strategies.
Biological Activity
4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid, also known by its CAS number 84358-13-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol. It is characterized by the presence of a piperidine ring and a carboxylic acid functional group, which are often associated with bioactive compounds. The compound exhibits properties such as high gastrointestinal absorption and permeability across the blood-brain barrier (BBB), indicating potential central nervous system activity .
The biological activity of this compound is largely attributed to its interactions with specific biological targets. Research indicates that compounds containing piperidine moieties can influence various signaling pathways, including those involved in cell proliferation and apoptosis .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain kinases, which play critical roles in cancer progression. For instance, it has been shown to interact with receptor tyrosine kinases (RTKs), which are implicated in various malignancies . The half-maximal inhibitory concentration (IC50) values for these interactions suggest significant potency against specific cancer cell lines.
Data Table: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Target Proteins | Receptor Tyrosine Kinases (e.g., KIT, PDGFRA) |
| IC50 Values | Sub-nanomolar range for specific kinases |
| Absorption | High gastrointestinal absorption |
| BBB Permeability | Yes |
| Potential Applications | Oncology, Neurological Disorders |
Case Study 1: Cancer Therapeutics
A study investigated the efficacy of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth in vitro, particularly in cells expressing mutant forms of RTKs. This suggests a potential role in targeted cancer therapies .
Case Study 2: Neurological Implications
Another research effort explored the compound's ability to penetrate the BBB and its effects on neuroinflammation models. Preliminary findings suggest that it may reduce inflammatory markers in neuronal cells, indicating potential for treating neurodegenerative diseases .
Q & A
Basic: What are the recommended storage and handling protocols for this compound to ensure stability?
Answer:
The compound should be stored in a dry environment at 2–8°C to prevent hydrolysis or degradation of the tert-butoxycarbonyl (Boc) group . Key handling practices include:
- Avoiding dust formation and aerosol release by using closed systems.
- Working under ventilated fume hoods to minimize inhalation risks.
- Implementing fire safety measures (e.g., CO₂ extinguishers) due to potential decomposition into hazardous gases (e.g., carbon oxides) .
Basic: What personal protective equipment (PPE) is essential for safe laboratory handling?
Answer:
Required PPE includes:
- Nitrile gloves and lab coats to prevent skin contact (H315/H319 hazards) .
- Safety goggles or face shields to protect against eye irritation.
- Respiratory protection (e.g., N95 masks) if dust generation is unavoidable during weighing or synthesis .
- Regular handwashing and decontamination of workspaces post-handling .
Basic: What analytical techniques are critical for confirming the compound’s identity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC):
- Mass Spectrometry (MS):
Advanced: How can the Boc deprotection step be optimized during derivative synthesis?
Answer:
Methodology:
- Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 2–4 hours at 0–25°C, followed by neutralization with NaHCO₃ .
- Monitor reaction progress via TLC (Rf shift) or FT-IR (disappearance of Boc C=O stretch at ~1680 cm⁻¹).
- For acid-sensitive derivatives, employ milder conditions (e.g., HCl/dioxane) to preserve the oxane ring .
Data Contradiction Note:
If incomplete deprotection occurs, verify Boc stability using control reactions with analogous compounds (e.g., tert-butyl esters) .
Advanced: How does the oxane ring influence the compound’s reactivity in medicinal chemistry applications?
Answer:
- Steric Effects: The oxane ring’s chair conformation may hinder nucleophilic attack on the carboxylic acid moiety, requiring tailored activating agents (e.g., EDCI/HOBt) for amide bond formation .
- Solubility: The oxane’s ether oxygen enhances aqueous solubility compared to purely aliphatic analogs, impacting bioavailability in drug discovery .
- Computational Modeling: MD simulations (e.g., AMBER) predict hydrogen bonding between the oxane oxygen and target proteins (e.g., enzymes with hydrophobic active sites) .
Advanced: How to resolve discrepancies in melting point data across literature sources?
Answer:
Methodology:
- Differential Scanning Calorimetry (DSC): Accurately determine melting points under controlled heating rates (e.g., 5°C/min) to avoid decomposition .
- Recrystallization: Purify the compound using ethyl acetate/hexane (3:7) to isolate polymorphs, as impurities or hydration states may skew reported values .
- Cross-Reference: Compare data with structurally similar Boc-protected piperidines (e.g., 4-benzyl derivatives, mp 162–166°C) .
Advanced: What in vitro assays are suitable for evaluating biological activity of derivatives?
Answer:
- Enzyme Inhibition Assays:
- Cell Viability Assays:
- SPR Binding Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
